4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone
Overview
Description
4-Chloro-3’,5’-dimethyl-4’-methoxybenzophenone is a chemical compound with the molecular formula C16H15ClO2 . It is used in various proteomics research .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3’,5’-dimethyl-4’-methoxybenzophenone consists of 16 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The molecular weight is 274.74 g/mol .Scientific Research Applications
Antimicrobial Agent
4-Chloro-3’,5’-dimethyl-4’-methoxybenzophenone: may serve as an effective antimicrobial agent. Its structural analog, 4-chloro-3,5-dimethylphenol, is known to be bactericidal against most Gram-positive bacteria . This suggests that the methoxybenzophenone derivative could be explored for its efficacy against a similar spectrum of microorganisms, potentially offering a broader range of antibacterial activity due to the presence of the methoxy group.
Disinfectant
The compound’s potential as a disinfectant can be significant, especially in hospital and household settings. The related compound, 4-chloro-3,5-dimethylphenol, is used for disinfection and sanitation . The methoxybenzophenone variant could be investigated for its disinfectant properties, possibly providing enhanced stability or effectiveness.
Antiseptic Formulations
In the field of antiseptics, 4-Chloro-3’,5’-dimethyl-4’-methoxybenzophenone could be utilized in formulations for wound-cleansing applications. Its analog is a component in household antiseptics like Dettol liquid, creams, and ointments . Research into the methoxybenzophenone derivative could lead to new antiseptic solutions with improved properties.
Molluscicide
The related compound is used as a molluscicide, a substance used to destroy pests of the phylum Mollusca . The methoxybenzophenone derivative could be explored for its use in controlling mollusk populations, which is crucial in agriculture and the prevention of parasitic diseases.
properties
IUPAC Name |
(4-chlorophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c1-10-8-13(9-11(2)16(10)19-3)15(18)12-4-6-14(17)7-5-12/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOQTPORNRFKDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373916 | |
Record name | (4-Chlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61259-84-5 | |
Record name | (4-Chlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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